molecular formula C18H20N2O5S B11539512 Ethyl 3-acetyl-4-[4-(acetyloxy)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

Ethyl 3-acetyl-4-[4-(acetyloxy)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

Cat. No.: B11539512
M. Wt: 376.4 g/mol
InChI Key: PVLUEHOVKWHWRM-UHFFFAOYSA-N
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Description

ETHYL 3-ACETYL-4-[4-(ACETYLOXY)PHENYL]-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a tetrahydropyrimidine ring, which is a common structure in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3-ACETYL-4-[4-(ACETYLOXY)PHENYL]-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE typically involves multi-step organic reactionsCommon reagents used in these reactions include acetic anhydride, ethyl acetoacetate, and thiourea, under conditions such as reflux in organic solvents like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

ETHYL 3-ACETYL-4-[4-(ACETYLOXY)PHENYL]-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.

    Reduction: The acetyl and acetyloxy groups can be reduced to their corresponding alcohols.

    Substitution: The acetyloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanylidene group can yield sulfoxides or sulfones, while reduction of the acetyl group can produce ethanol derivatives.

Scientific Research Applications

ETHYL 3-ACETYL-4-[4-(ACETYLOXY)PHENYL]-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 3-ACETYL-4-[4-(ACETYLOXY)PHENYL]-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 3-ACETYL-4-[4-(HYDROXY)PHENYL]-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE
  • ETHYL 3-ACETYL-4-[4-(METHOXY)PHENYL]-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE

Uniqueness

The presence of the acetyloxy group in ETHYL 3-ACETYL-4-[4-(ACETYLOXY)PHENYL]-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE distinguishes it from similar compounds.

Biological Activity

Ethyl 3-acetyl-4-[4-(acetyloxy)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate (CAS No. 328006-07-1) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its synthesis, structural properties, and biological evaluations based on diverse research findings.

  • Molecular Formula : C18H20N2O5S
  • Molecular Weight : 376.4268 g/mol
  • Structure : The compound features a pyrimidine core with various substituents that may influence its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions. A common method includes the Biginelli reaction, which is a three-component condensation involving an aldehyde, a β-keto ester, and urea or thiourea. The reaction conditions can significantly affect the yield and purity of the final product. For instance, one study reported a high yield of 90% under optimized conditions .

Antitumor Activity

Recent studies have highlighted the potential antitumor properties of thiazolopyrimidine derivatives, including compounds similar to this compound. These compounds exhibit significant inhibitory effects on cancer cell lines by interfering with cellular replication processes. For example, derivatives have shown promising results against various human cancer cell lines in vitro .

Antimicrobial Activity

Research has indicated that certain pyrimidine derivatives possess antimicrobial properties. This compound has been evaluated for its efficacy against bacterial strains. In vitro tests demonstrated notable activity against gram-positive and gram-negative bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents .

Enzyme Inhibition

Another area of interest is the compound's role as an enzyme inhibitor. Studies have shown that similar thiazolopyrimidine derivatives act as effective inhibitors of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's . This inhibition could offer therapeutic avenues for treating such conditions.

Case Studies

Several case studies have been conducted to evaluate the biological activity of related compounds:

  • Anticancer Study : A derivative similar in structure was tested against MCF-7 breast cancer cells and exhibited IC50 values in the low micromolar range, indicating strong anticancer potential.
  • Antimicrobial Efficacy : A comparative study assessed the antimicrobial activity of various pyrimidine derivatives against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition zones comparable to standard antibiotics.
  • Neuroprotective Effects : Research on thiazolopyrimidine derivatives revealed their ability to protect neuronal cells from oxidative stress-induced damage, further supporting their potential in treating neurodegenerative disorders.

Table of Biological Activities

Activity TypeTest Organism/Cell LineResultReference
AntitumorMCF-7 CellsIC50 ~ 5 µM
AntimicrobialStaphylococcus aureusInhibition Zone ~ 15 mm
Enzyme InhibitionAcetylcholinesteraseIC50 ~ 10 µM

Properties

Molecular Formula

C18H20N2O5S

Molecular Weight

376.4 g/mol

IUPAC Name

ethyl 3-acetyl-4-(4-acetyloxyphenyl)-6-methyl-2-sulfanylidene-1,4-dihydropyrimidine-5-carboxylate

InChI

InChI=1S/C18H20N2O5S/c1-5-24-17(23)15-10(2)19-18(26)20(11(3)21)16(15)13-6-8-14(9-7-13)25-12(4)22/h6-9,16H,5H2,1-4H3,(H,19,26)

InChI Key

PVLUEHOVKWHWRM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=S)N(C1C2=CC=C(C=C2)OC(=O)C)C(=O)C)C

Origin of Product

United States

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